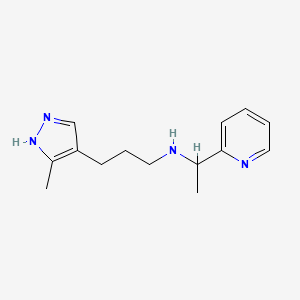![molecular formula C10H20N2O2 B7590090 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide is a chemical compound commonly known as HMPA. It is a versatile compound that has been extensively used in scientific research for various purposes. HMPA is a colorless liquid that is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
The mechanism of action of HMPA is not fully understood. However, it is believed that HMPA acts as a hydrogen bond donor and acceptor, which can affect the reactivity of polar compounds. HMPA has also been shown to stabilize some metal complexes by coordinating with the metal ion.
Biochemical and Physiological Effects:
HMPA has been shown to have some biochemical and physiological effects. In vitro studies have shown that HMPA can inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMPA has also been shown to have some anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMPA has several advantages for lab experiments. It is a polar solvent that can dissolve polar compounds, which makes it useful for NMR spectroscopy and organic synthesis. HMPA is also relatively inert and has low toxicity, which makes it safe to handle in the laboratory. However, HMPA has some limitations. It can interfere with some analytical techniques, such as mass spectrometry, and can cause some compounds to decompose or polymerize.
Direcciones Futuras
There are several future directions for research on HMPA. One area of research is the development of new synthesis methods that can improve the yield and purity of HMPA. Another area of research is the investigation of the mechanism of action of HMPA, which can provide insights into its reactivity and potential applications. In addition, there is a need for more studies on the biochemical and physiological effects of HMPA, which can help identify potential therapeutic uses of this compound.
Conclusion:
In conclusion, HMPA is a versatile compound that has been extensively used in scientific research for various purposes. The synthesis method involves the reaction between N-propan-2-ylacetamide and formaldehyde in the presence of a catalytic amount of hydrochloric acid. HMPA has several advantages for lab experiments, including its ability to dissolve polar compounds and its low toxicity. However, HMPA also has some limitations, such as its interference with some analytical techniques. Future research on HMPA should focus on the development of new synthesis methods, investigation of its mechanism of action, and more studies on its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of HMPA involves the reaction between N-propan-2-ylacetamide and formaldehyde in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with pyrrolidine to obtain HMPA. This method has been widely used in the laboratory to obtain HMPA in high yield and purity.
Aplicaciones Científicas De Investigación
HMPA has been extensively used in scientific research for various purposes. It is commonly used as a solvent for polar compounds in nuclear magnetic resonance (NMR) spectroscopy. HMPA has also been used as a reagent in organic synthesis to improve the yields of reactions. In addition, HMPA has been used as a stabilizer for some metal complexes and as a chelating agent in analytical chemistry.
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)11-10(14)6-12-5-3-4-9(12)7-13/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRUGYHNAATFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)

![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)
![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)

![3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]pentanenitrile](/img/structure/B7590056.png)
![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)

![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
